molecular formula C3H4Cl2N2S B13659176 2-Chlorothiazol-5-amine hydrochloride

2-Chlorothiazol-5-amine hydrochloride

Cat. No.: B13659176
M. Wt: 171.05 g/mol
InChI Key: MSRHGEZMZDZTSE-UHFFFAOYSA-N
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Description

2-Chlorothiazol-5-amine hydrochloride is a chemical compound with the molecular formula C3H3ClN2S · HCl. It is also known as (5-Chlorothiazol-2-yl)amine hydrochloride. This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. It is commonly used as a starting reagent in the synthesis of various biologically active thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorothiazol-5-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 2-aminothiazole with thionyl chloride, which introduces the chlorine atom at the 5-position of the thiazole ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and precise temperature control to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Chlorothiazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted thiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiazolidines.

Scientific Research Applications

2-Chlorothiazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chlorothiazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorothiazole
  • 2-Amino-4,5-dimethylthiazole
  • 2-Amino-5-methylthiazole
  • 2-Amino-5-iodopyrimidine

Uniqueness

2-Chlorothiazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the amino group at the 2-position allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C3H4Cl2N2S

Molecular Weight

171.05 g/mol

IUPAC Name

2-chloro-1,3-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C3H3ClN2S.ClH/c4-3-6-1-2(5)7-3;/h1H,5H2;1H

InChI Key

MSRHGEZMZDZTSE-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Cl)N.Cl

Origin of Product

United States

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